N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide
Description
Properties
Molecular Formula |
C20H14ClN3O2 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H14ClN3O2/c21-16-10-8-14(9-11-16)19-20(24-26-23-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25) |
InChI Key |
UNKIWRDWDAXHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NON=C3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydroxylamine Derivatives
The 1,2,5-oxadiazole ring is synthesized via cyclocondensation of a nitrile oxide with a hydroxylamine derivative. For example, 4-chlorobenzonitrile oxide reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole.
Reaction Conditions :
-
Solvent : Ethanol
-
Temperature : 80°C (reflux)
-
Catalyst : None (thermal activation)
-
Yield : 68–72%
Functionalization of the Oxadiazole Amine
The 3-amino group on the oxadiazole is acylated to form the acetamide linkage. This step requires activation of the carboxylic acid (e.g., 2-(naphthalen-1-yl)acetic acid) using thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with the oxadiazole amine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Acylation Agent | SOCl₂ | |
| Reaction Time | 4–6 hours | |
| Solvent | Anhydrous dichloromethane | |
| Yield | 75–80% |
Synthesis of the Naphthalen-1-yl Acetamide Moiety
Preparation of 2-(Naphthalen-1-yl)Acetic Acid
Naphthalen-1-yl acetic acid is synthesized via Friedel-Crafts acylation of naphthalene with chloroacetyl chloride in the presence of AlCl₃.
Reaction Optimization :
-
Catalyst : Aluminum chloride (1.2 equiv)
-
Solvent : Nitrobenzene
-
Temperature : 0–5°C (to minimize polyacylation)
-
Yield : 65%
Activation to Acid Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride:
Conditions : Reflux in anhydrous toluene for 2 hours.
Coupling Reactions for Final Assembly
Amide Bond Formation
The acid chloride reacts with the oxadiazole amine in the presence of a base (e.g., triethylamine) to form the acetamide bond.
Procedure :
Alternative Coupling Reagents
Carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DMF improves yields to 85% by reducing racemization:
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 75 | 95 |
| DMF | 85 | 98 |
| THF | 68 | 90 |
DMF enhances solubility of polar intermediates, facilitating higher yields.
Temperature and Time
-
Optimal Temperature : 25°C (room temperature) avoids decomposition of the oxadiazole amine.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enable scalable production with:
-
Residence Time : 10 minutes
-
Throughput : 1 kg/day
-
Purity : >99%
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The compound’s ability to intercalate with DNA or disrupt cell membranes can contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Containing Analogs
Several compounds share the 1,2,5-oxadiazole core but differ in substituents and linked groups:
Key Observations :
- Bioactivity Clues : While BH52669 lacks reported activity data, dimethoxy groups are often associated with improved solubility and CNS penetration. The target’s naphthalene group may favor interactions with hydrophobic enzyme pockets .
Triazole-Containing Analogs
Compounds with triazole cores and acetamide linkers highlight the impact of heterocycle choice:
Key Observations :
- Heterocycle Impact : Triazoles (1,2,3-triazole) exhibit stronger hydrogen-bonding capacity than oxadiazoles due to additional nitrogen atoms. This may enhance target binding but reduce metabolic stability compared to the target compound’s oxadiazole core .
Acetamide Derivatives with Diverse Aryl Groups
Comparisons with other acetamide-type inhibitors reveal pharmacophore trends:
Key Observations :
- Pharmacological Potential: The target’s oxadiazole core differentiates it from piperidine-linked analogs like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, which show cholinesterase inhibition .
Physicochemical and Structural Comparisons
Crystallographic Insights
- Conformational Flexibility : In N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide, the dihedral angle between the naphthalene and acetamide groups is 44.5°, suggesting restricted rotation due to steric effects . This contrasts with oxadiazole-containing compounds, where the heterocycle may impose planar rigidity.
- Hydrogen Bonding : Triazole analogs (e.g., 6m) form N–H⋯O interactions stabilizing dimeric structures, whereas oxadiazoles may rely on weaker van der Waals interactions .
Spectroscopic Data
- IR Signatures : The target compound’s carbonyl (C=O) stretch (~1678 cm⁻¹) aligns with acetamide derivatives like 6m, but oxadiazole-specific peaks (e.g., C–N at 1287 cm⁻¹) differ from triazole C–O stretches (~1136 cm⁻¹) .
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3O2 |
| Molecular Weight | 305.75 g/mol |
| CAS Number | 874126-87-1 |
| LogP | 4.205 |
| Polar Surface Area | 67.372 Ų |
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Anticancer Activity : The compound is part of the 1,3,4-oxadiazole class, known for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Properties : Studies have shown that oxadiazole derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus . The presence of the chlorophenyl group enhances its interaction with bacterial cell membranes.
- Antioxidant Effects : The compound may also exhibit antioxidant properties, which are beneficial in reducing oxidative stress and related diseases .
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound and related compounds:
Anticancer Studies
A recent study highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The findings indicated a dose-dependent relationship between the concentration of the compound and its cytotoxic effects .
Antimicrobial Studies
Another investigation assessed the antibacterial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a chlorophenyl moiety had enhanced activity compared to their non-chlorinated counterparts .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications to the oxadiazole ring and substituents significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Chlorophenyl Group | Increases antibacterial potency |
| Naphthalenyl Substituent | Enhances anticancer properties |
| Electron-Withdrawing Groups | Improves overall bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
